

Application Notes: Ribociclib in High-Throughput Screening

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Compound of Interest

Compound Name: *Ribociclib*

Cat. No.: *B15566307*

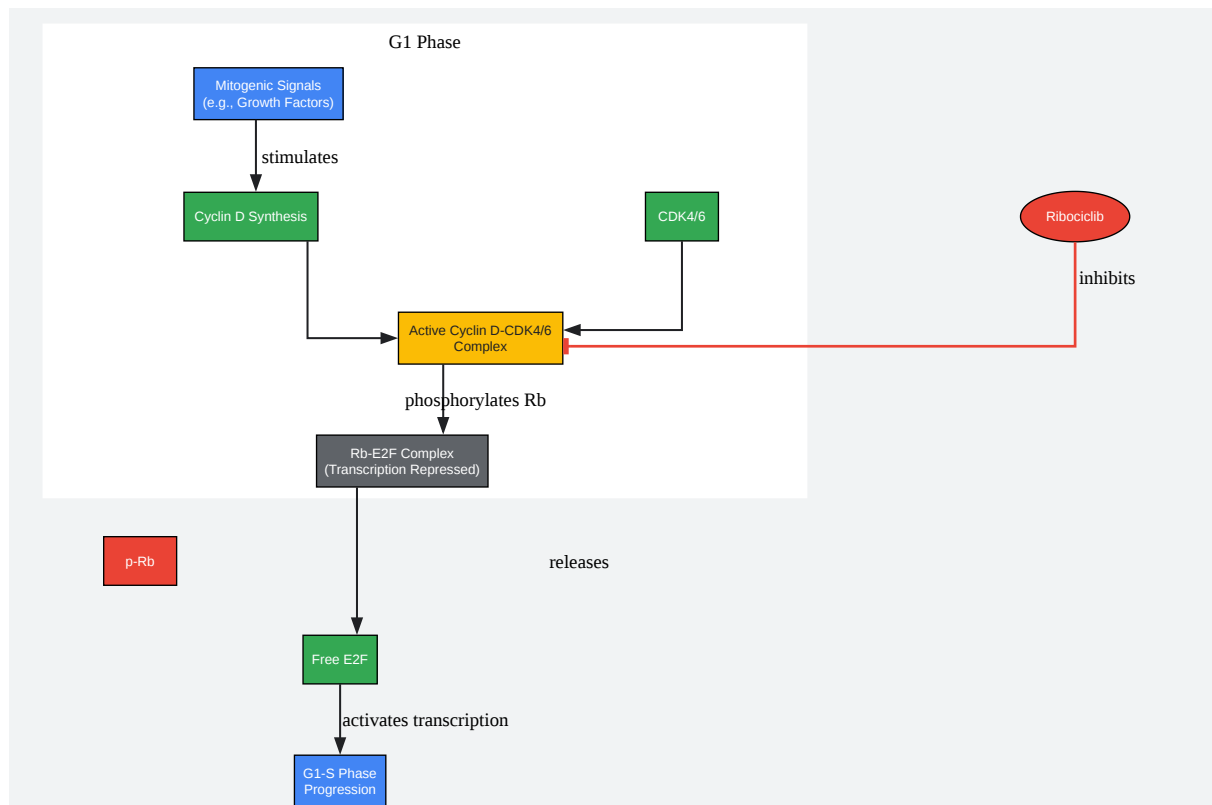
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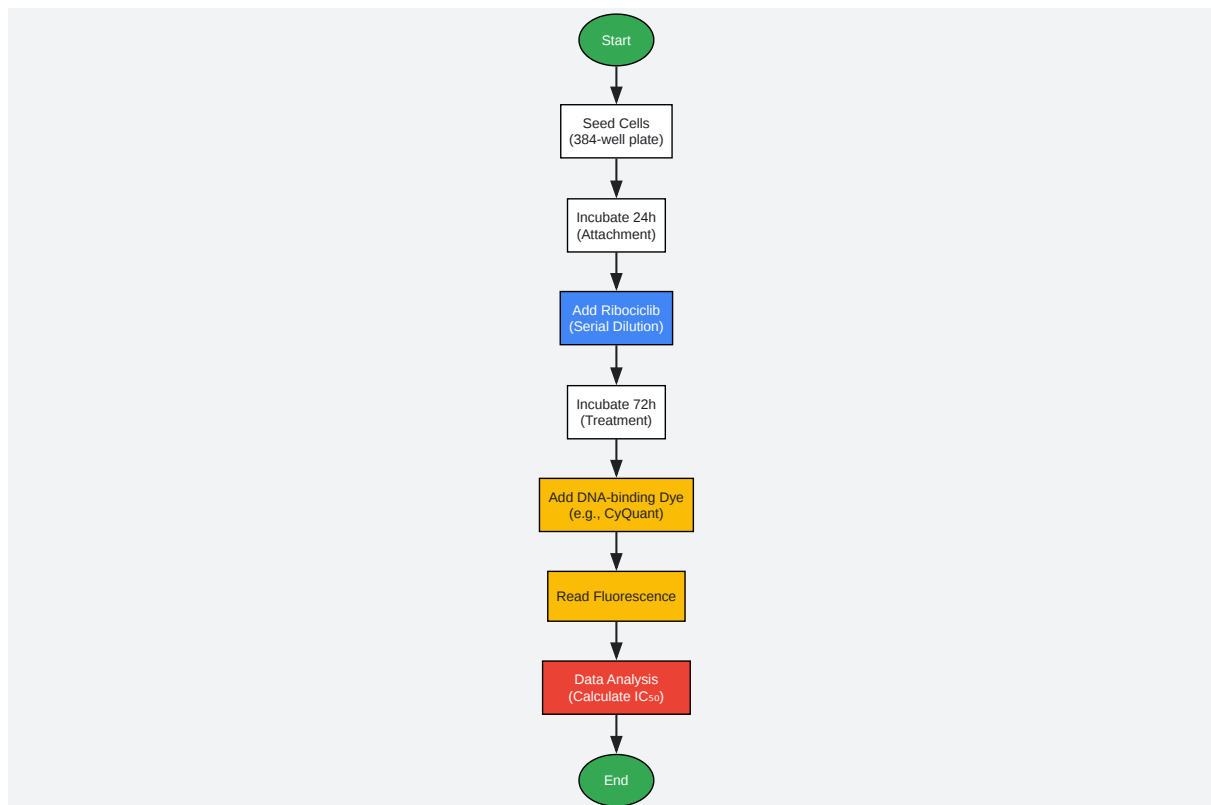
Introduction

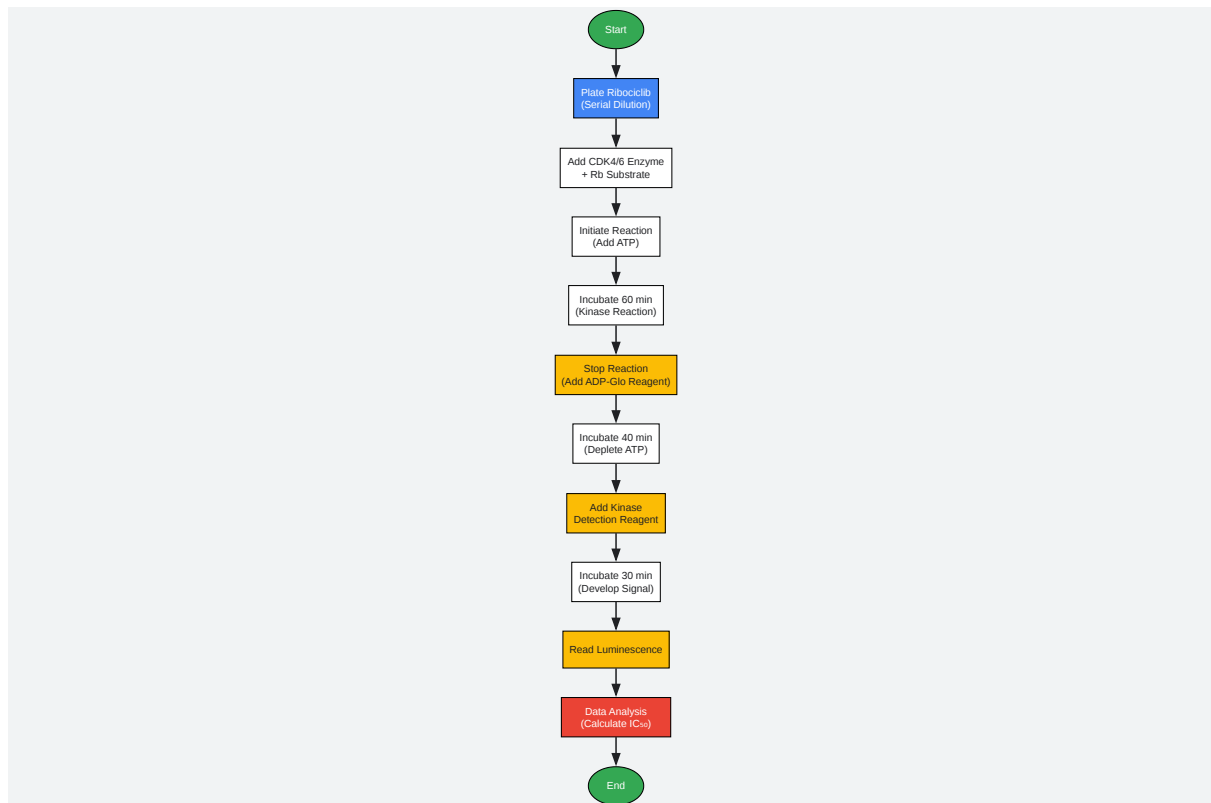
Ribociclib (LEE011) is a highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are critical components of the cell cycle machinery, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][3] Ribociclib's primary mechanism of action is to block the phosphorylation of the Retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase and inducing a cytostatic effect.[1][4] High-throughput screening (HTS) assays are essential tools for identifying and characterizing CDK4/6 inhibitors like ribociclib, enabling large-scale screening of compound libraries and detailed investigation of drug efficacy and mechanism.

Mechanism of Action: The CDK4/6-Rb Pathway

In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[1][5] This active complex phosphorylates the Rb protein.[6][7] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for S-phase entry.[1][4] Upon phosphorylation by CDK4/6, Rb releases E2F, allowing the transcription of target genes (like Cyclin E) and committing the cell to DNA replication and division.[1] Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and causing a G1 cell cycle arrest.[4]







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